2-Chloro-7-fluoro-9-methyl-4H-pyrido[1,2-A]pyrimidin-4-one
Description
2-Chloro-7-fluoro-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one is a heterocyclic compound featuring a fused pyridine-pyrimidinone scaffold. Its structure is distinguished by halogen substituents (chlorine at position 2, fluorine at position 7) and a methyl group at position 7.
Properties
Molecular Formula |
C9H6ClFN2O |
|---|---|
Molecular Weight |
212.61 g/mol |
IUPAC Name |
2-chloro-7-fluoro-9-methylpyrido[1,2-a]pyrimidin-4-one |
InChI |
InChI=1S/C9H6ClFN2O/c1-5-2-6(11)4-13-8(14)3-7(10)12-9(5)13/h2-4H,1H3 |
InChI Key |
YPUIEWOKMDRBIR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CN2C1=NC(=CC2=O)Cl)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-7-fluoro-9-methyl-4H-pyrido[1,2-A]pyrimidin-4-one can be achieved through various synthetic routes. One common method involves the chalcogenation of 4H-pyrido[1,2-A]pyrimidin-4-one derivatives. This metal-free reaction proceeds under mild conditions and can be executed on a gram scale, yielding high amounts of the desired product .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of these methods are often proprietary and may vary between manufacturers.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-7-fluoro-9-methyl-4H-pyrido[1,2-A]pyrimidin-4-one undergoes various chemical reactions, including:
Substitution Reactions: Common reagents include halogens and nucleophiles.
Oxidation and Reduction: These reactions can modify the functional groups attached to the pyrido[1,2-A]pyrimidin-4-one core.
Common Reagents and Conditions
Chalcogenation: Using reagents like sulfur or selenium under mild conditions.
Alkenylation: Palladium-catalyzed reactions using oxygen as the terminal oxidant.
Major Products Formed
The major products formed from these reactions include various substituted derivatives of the original compound, which can exhibit different biological activities and properties.
Scientific Research Applications
Medicinal Chemistry
Antiviral Activity : Research has indicated that derivatives of pyrido[1,2-a]pyrimidin-4-one compounds exhibit antiviral properties. Studies have shown that these compounds can inhibit viral replication in various cell lines, making them potential candidates for antiviral drug development .
Anticancer Properties : Several studies have focused on the anticancer potential of pyrido[1,2-a]pyrimidin-4-one derivatives. These compounds have been found to induce apoptosis in cancer cells and inhibit tumor growth in animal models. The specific mechanism involves the modulation of signaling pathways associated with cell proliferation and survival .
Enzyme Inhibition : The compound has also been investigated for its ability to inhibit specific enzymes that are crucial in disease pathways, such as kinases involved in cancer progression. This inhibition can lead to reduced cell proliferation and increased sensitivity to other therapeutic agents .
Agricultural Science
Pesticide Development : The unique structure of 2-Chloro-7-fluoro-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one makes it a candidate for developing new pesticides. Its efficacy against certain pests has been demonstrated in preliminary studies, suggesting that it could be formulated into effective agricultural chemicals for pest control .
Herbicide Potential : Similar to its insecticidal properties, this compound may also possess herbicidal activity. Research is ongoing to evaluate its effectiveness against various weed species without harming crops, which could revolutionize weed management strategies in agriculture .
Material Science
Polymer Science : The compound's chemical structure allows it to be incorporated into polymer matrices for enhanced material properties. Research indicates that adding this compound can improve thermal stability and mechanical strength in polymer composites, making them suitable for various industrial applications .
Nanotechnology Applications : In nanotechnology, 2-Chloro-7-fluoro-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one has been explored as a functionalizing agent for nanoparticles. This application can enhance the biocompatibility and targeting capabilities of nanoparticles used in drug delivery systems .
Case Studies
- Antiviral Research : A study published in a peer-reviewed journal demonstrated that a derivative of this compound effectively inhibited the replication of the influenza virus in vitro. The results showed a significant reduction in viral titers when treated with varying concentrations of the compound .
- Cancer Cell Line Studies : In another case study involving human cancer cell lines, treatment with pyrido[1,2-a]pyrimidin-4-one derivatives led to a marked decrease in cell viability and induced apoptosis through caspase activation pathways .
- Agricultural Trials : Field trials assessing the efficacy of a pesticide formulation containing this compound revealed a substantial reduction in pest populations compared to untreated controls, indicating its potential as an environmentally friendly alternative to conventional pesticides .
Mechanism of Action
The mechanism of action of 2-Chloro-7-fluoro-9-methyl-4H-pyrido[1,2-A]pyrimidin-4-one involves its interaction with specific molecular targets and pathways. Preliminary studies suggest a radical mechanistic pathway for its transformations . The exact molecular targets and pathways can vary depending on the specific derivative and its intended application.
Comparison with Similar Compounds
Comparison with Similar Compounds
Below is a comparative analysis based on substituent patterns, physicochemical properties, and synthetic relevance:
Table 1: Key Structural and Physicochemical Comparisons
*Similarity scores (0.85–0.93) are derived from structural overlap with the parent scaffold .
†Calculated based on analogous compounds in –4.
Key Findings:
Halogenation Effects: The dual halogenation (Cl, F) in the target compound likely increases polarity compared to dichloro analogs (e.g., 2,7-dichloro derivative, MW 202.02) . In contrast, the 2-(chloromethyl)-7-nitro analog (MW 239.62) introduces a reactive nitro group, which could be leveraged for further synthetic modifications .
Methyl Substitution: The 9-methyl group in the target compound may sterically hinder metabolic degradation compared to non-methylated analogs (e.g., 2,7-dichloro derivative), as seen in related compounds where methyl groups improve pharmacokinetic profiles .
Hydroxy and Chloroethyl Modifications: The 9-hydroxy-3-(2-chloroethyl) analog (MW 252.7) demonstrates how hydroxy groups enhance aqueous solubility, a property absent in the target compound.
Synthetic Accessibility :
- highlights that compounds with similarity scores >0.90 (e.g., 2,7-dichloro and 2-chloro-7-methyl derivatives) are commercially available, suggesting robust synthetic routes. The target compound’s fluorination may require specialized fluorinating agents, increasing synthesis complexity .
Biological Activity
2-Chloro-7-fluoro-9-methyl-4H-pyrido[1,2-A]pyrimidin-4-one is a compound of significant interest due to its potential biological activities, particularly in the context of cancer treatment and other therapeutic applications. This article reviews its synthesis, biological targets, and pharmacological properties, supported by relevant data tables and case studies.
Chemical Structure and Properties
The compound has the following chemical structure:
- IUPAC Name : 2-chloro-7-fluoro-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one
- Molecular Formula : C9H7ClF N2O
- Melting Point : 124-125 °C
- Purity : ≥95% .
The primary mechanism of action for 2-chloro-7-fluoro-9-methyl-4H-pyrido[1,2-A]pyrimidin-4-one involves the inhibition of key enzymes that are crucial for cell proliferation, particularly dihydrofolate reductase (DHFR). DHFR is essential in the conversion of dihydrofolate to tetrahydrofolate, a critical step in DNA synthesis and repair. By inhibiting this enzyme, the compound effectively reduces the availability of nucleotides necessary for DNA replication, leading to apoptosis in rapidly dividing cancer cells .
Inhibition of Dihydrofolate Reductase (DHFR)
Research has shown that derivatives of pyrido[1,2-a]pyrimidine compounds exhibit high affinity for DHFR. The inhibition of this enzyme can lead to significant therapeutic effects in various cancers and autoimmune diseases. For instance:
| Compound | IC50 (µM) | Target |
|---|---|---|
| 2-Chloro-7-fluoro-9-methyl | 57.3 | DHFR |
| Olaparib | 50.0 | PARP1 |
This table illustrates the comparative potency of 2-chloro-7-fluoro-9-methyl against DHFR compared to other known inhibitors like Olaparib .
Case Studies
- Cancer Treatment : A study demonstrated that this compound significantly inhibited tumor growth in xenograft models by targeting DHFR and disrupting nucleotide synthesis. The treated groups showed a reduction in tumor size by approximately 60% compared to control groups .
- Spinal Muscular Atrophy (SMA) : Another application explored the use of this compound as a modulator for SMN2 gene splicing in SMA models. In vitro tests indicated that it could enhance SMN protein levels significantly, suggesting potential therapeutic applications in neurodegenerative disorders .
Pharmacokinetics and ADME Properties
Understanding the absorption, distribution, metabolism, and excretion (ADME) properties is crucial for evaluating the therapeutic potential of any compound:
| Parameter | Value |
|---|---|
| GI Absorption | High |
| Bioavailability | TBD |
| Half-life | TBD |
| Metabolism | Hepatic (Phase I & II) |
These properties suggest that 2-chloro-7-fluoro-9-methyl may have favorable pharmacokinetics for oral administration .
Q & A
Basic Question: What are the established synthetic routes for 2-Chloro-7-fluoro-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one?
Answer:
The compound can be synthesized via cyclization reactions starting from substituted pyridine or pyrimidine precursors. A common approach involves:
- Chloromethyl intermediates : Reacting 2-chloromethyl-4H-pyrido[1,2-a]pyrimidin-4-one derivatives with fluorine-containing reagents to introduce the 7-fluoro group, followed by methylation at the 9-position using alkylating agents .
- Malonamate-based routes : Using N,N-disubstituted ethyl malonamates with 2-aminopyridine derivatives under reflux in 1,2-dichloroethane, catalyzed by phosphorus oxychloride (POCl₃) .
Key considerations : Optimize reaction temperatures and stoichiometry to avoid competing side reactions, such as over-alkylation or halogen displacement.
Advanced Question: How can regioselective C-3 functionalization of this scaffold be achieved?
Answer:
Regioselective C-3 modification is critical for diversifying bioactivity. Methods include:
- Metal-free chalcogenation : Using iodine as a catalyst with thiols or organodiselenides under mild conditions (e.g., K₂S₂O₈ as oxidant). This radical-mediated pathway avoids transition metals, ensuring compatibility with halogens (e.g., 7-fluoro) .
- Suzuki-Miyaura cross-coupling : Microwave-assisted coupling of 3-iodo derivatives with aryl boronic acids, leveraging the scaffold’s electron-deficient nature for selective reactivity at C-3 .
Validation : Monitor reaction progress via LC-MS and confirm regiochemistry using NOESY NMR or X-ray crystallography .
Advanced Question: How do mechanistic contradictions in radical-mediated sulfenylation/selenylation affect experimental design?
Answer:
Conflicting reports on oxidant roles (e.g., aerial O₂ vs. persulfate) require careful mechanistic validation:
- Radical trapping : Use TEMPO or BHT to confirm radical intermediates. Inhibition of product formation confirms a radical pathway .
- Oxygen exclusion : Conduct reactions under N₂ to assess if O₂ is essential. Evidence shows persulfate alone suffices as an oxidant, enabling anaerobic conditions .
Implications : Optimize oxidant choice (e.g., K₂S₂O₈ over O₂) for reproducibility in air-sensitive systems.
Basic Question: What analytical methods are recommended for structural characterization?
Answer:
- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular weight (e.g., exact mass 271.955896 for isotopic patterns) .
- NMR : ¹H/¹³C NMR to assign substituents (e.g., 7-fluoro: δ ~160 ppm in ¹⁹F NMR; 9-methyl: δ ~2.5 ppm in ¹H NMR) .
- X-ray crystallography : Use SHELXL for refinement, particularly for resolving steric effects from the 9-methyl group .
Advanced Question: How can computational modeling predict SHP2 inhibition by derivatives of this scaffold?
Answer:
- Docking studies : Model interactions between the pyrido[1,2-a]pyrimidin-4-one core and SHP2’s allosteric pocket (e.g., hydrogen bonding with Arg465, hydrophobic contacts with Phe113).
- QSAR analysis : Correlate substituent effects (e.g., 2-chloro, 7-fluoro) with IC₅₀ values from kinase assays .
Validation : Cross-check predictions with in vitro enzymatic assays (e.g., pNPP hydrolysis inhibition) .
Advanced Question: How to address low yields in C-3 selenylation reactions?
Answer:
- Catalyst optimization : Increase iodine loading (up to 20 mol%) to enhance radical initiation .
- Solvent selection : Use polar aprotic solvents (e.g., DMF) to stabilize radical intermediates.
- Purification challenges : Employ silica gel chromatography with ethyl acetate/hexane gradients to separate selenylated products from diselenide byproducts .
Basic Question: What strategies are used to resolve crystallographic ambiguities in this scaffold?
Answer:
- Twinned data refinement : Apply SHELXL’s TWIN/BASF commands for handling pseudo-merohedral twinning .
- High-resolution data : Collect synchrotron data (λ = 0.7–1.0 Å) to resolve disorder in the 9-methyl group.
- Hirshfeld surface analysis : Validate intermolecular interactions (e.g., C–H···O/F contacts) to confirm packing motifs .
Advanced Question: How to evaluate bioactivity against SHP2 in cancer models?
Answer:
- In vitro assays : Measure IC₅₀ via fluorescence-based phosphatase assays (e.g., DiFMUP substrate).
- Cell proliferation : Test derivatives in RAS-mutant cancer lines (e.g., KYSE-520) with Western blotting for ERK/AKT pathway inhibition .
- Selectivity profiling : Screen against PTP1B/PTPN2 to ensure SHP2-specificity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
